phi, Porcine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

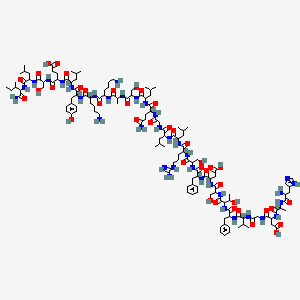

4-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H216N36O40/c1-18-73(14)109(111(141)188)171-128(205)92(52-71(10)11)161-132(209)100(64-175)166-121(198)87(42-44-105(182)183)155-122(199)89(49-68(4)5)160-125(202)94(55-79-37-39-81(178)40-38-79)162-118(195)84(35-26-28-46-138)153-117(194)83(34-25-27-45-137)152-112(189)75(16)150-130(207)98(62-173)167-124(201)91(51-70(8)9)159-120(197)86(41-43-102(140)179)151-103(180)60-146-115(192)88(48-67(2)3)157-123(200)90(50-69(6)7)158-119(196)85(36-29-47-145-136(142)143)154-131(208)99(63-174)168-126(203)93(53-77-30-21-19-22-31-77)163-127(204)97(58-107(186)187)164-133(210)101(65-176)169-135(212)110(76(17)177)172-129(206)95(54-78-32-23-20-24-33-78)165-134(211)108(72(12)13)170-104(181)61-147-116(193)96(57-106(184)185)156-113(190)74(15)149-114(191)82(139)56-80-59-144-66-148-80/h19-24,30-33,37-40,59,66-76,82-101,108-110,173-178H,18,25-29,34-36,41-58,60-65,137-139H2,1-17H3,(H2,140,179)(H2,141,188)(H,144,148)(H,146,192)(H,147,193)(H,149,191)(H,150,207)(H,151,180)(H,152,189)(H,153,194)(H,154,208)(H,155,199)(H,156,190)(H,157,200)(H,158,196)(H,159,197)(H,160,202)(H,161,209)(H,162,195)(H,163,204)(H,164,210)(H,165,211)(H,166,198)(H,167,201)(H,168,203)(H,169,212)(H,170,181)(H,171,205)(H,172,206)(H,182,183)(H,184,185)(H,186,187)(H4,142,143,145) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIBDEARFMWSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H216N36O40 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2995.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Characterization of Porcine Peptide Histidine Isoleucine Phi

Identification and Discovery in Porcine Tissues

Porcine Peptide Histidine Isoleucine (PHI), also known as PHI-27, was first discovered and isolated from the upper intestinal tissue of pigs. nih.govnih.govpnas.org The discovery was the result of a novel chemical detection method developed by Tatemoto and Mutt, which specifically targeted peptides with a C-terminal alpha-amide structure, an uncommon feature in peptides that often indicates biological activity. nih.govnih.govpnas.org This technique allowed for the identification of PHI based on the presence of its characteristic C-terminal isoleucine amide. nih.govnih.govpnas.org Subsequent analysis confirmed that PHI is a 27-amino acid peptide and established its presence in the gastrointestinal tract and brain of pigs. nih.govnih.govjneurosci.org

Primary Amino Acid Sequence and Structural Attributes

The complete primary structure of porcine PHI was elucidated following its isolation. It is a 27-amino acid polypeptide with a specific sequence and a characteristic C-terminal amidation, which is crucial for its biological activity. nih.govnih.govpnas.org

The amino acid sequence of porcine PHI is as follows: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH₂. nih.govnih.gov

Structurally, like other members of its peptide superfamily, PHI is believed to adopt a helical conformation, particularly an α-helix in the C-terminal region, which is important for receptor binding and activation. bioscientifica.com The peptide's name is derived from its N-terminal amino acid, histidine (H, in single-letter code), and its C-terminal amidated amino acid, isoleucine (I).

Phylogenetic Relationships within the Glucagon-Secretin Peptide Superfamily

Porcine PHI is a recognized member of the glucagon-secretin superfamily of peptides. nih.govnih.govwikipedia.orgnih.gov This classification is based on significant sequence homology with other established members of this family, which are evolutionarily related and often share functional similarities. ebi.ac.ukdbpedia.orgoncohemakey.com This family includes several important hormones that are primarily expressed in the pancreas and intestine. wikipedia.orgdbpedia.org

Homology with Vasoactive Intestinal Peptide (VIP)

PHI exhibits remarkable sequence homology with Vasoactive Intestinal Peptide (VIP), another key member of the glucagon-secretin superfamily. nih.govnih.gov In pigs, the two peptides are often co-localized within the same intrinsic ganglion cells of the gut. nih.gov This co-localization supports evidence that they are derived from a common precursor molecule. nih.govnih.gov Their structural similarity results in overlapping biological activities. nih.govpnas.org

Homology with Secretin and Glucagon

The initial characterization of porcine PHI immediately highlighted its structural similarity to secretin and glucagon. nih.govnih.govpnas.org These peptides share a common ancestral gene, leading to conserved amino acid residues at several key positions, which is a defining feature of this superfamily. wikipedia.orgnih.govoncohemakey.com While they have distinct physiological roles, their structural resemblance allows them to bind to a related family of G-protein-coupled receptors. wikipedia.orgoncohemakey.com

Homology with Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is also a member of the secretin-glucagon superfamily and shares structural similarities with porcine PHI. ebi.ac.uknih.gov This relationship is further underscored by their ability to interact with common receptors. nih.gov Specifically, both PACAP and PHI can bind to and activate the VPAC1 and VPAC2 receptors, although PACAP also has its own specific receptor, PAC1. nih.govmdpi.com

Comparative Molecular Analysis with Mammalian Orthologs (e.g., Human PHM-27)

The human ortholog of porcine PHI is known as Peptide Histidine Methionine (PHM-27). nih.gov It is named for its C-terminal methionine residue, which contrasts with the isoleucine found in the porcine version. moleculardepot.commedchemexpress.comrndsystems.com PHM-27 and porcine PHI are highly homologous, differing by only two amino acids. nih.govbiocrick.com

In humans, the gene encoding the precursor protein, prepro-VIP, contains the sequences for both VIP and PHM-27, indicating they are co-synthesized. nih.govnih.govatlasgeneticsoncology.orgresearchgate.net This genetic organization is a strong indicator of their close functional and evolutionary relationship.

Below is a table comparing the amino acid sequences of Porcine PHI and Human PHM-27. The differing amino acids are highlighted.

| Position | Porcine PHI | Human PHM-27 |

| 1 | His | His |

| 2 | Ala | Ala |

| 3 | Asp | Asp |

| 4 | Gly | Gly |

| 5 | Val | Val |

| 6 | Phe | Phe |

| 7 | Thr | Thr |

| 8 | Ser | Ser |

| 9 | Asp | Asp |

| 10 | Phe | Phe |

| 11 | Ser | Ser |

| 12 | Arg | Lys |

| 13 | Leu | Leu |

| 14 | Leu | Leu |

| 15 | Gly | Gly |

| 16 | Gln | Gln |

| 17 | Leu | Leu |

| 18 | Ser | Ser |

| 19 | Ala | Ala |

| 20 | Lys | Lys |

| 21 | Lys | Lys |

| 22 | Tyr | Tyr |

| 23 | Leu | Leu |

| 24 | Glu | Glu |

| 25 | Ser | Ser |

| 26 | Leu | Leu |

| 27 | Ile -NH₂ | Met -NH₂ |

Biosynthesis, Post Translational Processing, and Regulation of Porcine Phi

Gene Encoding Porcine Prepro-Vasoactive Intestinal Polypeptide (Prepro-VIP)

Porcine PHI is not encoded by a standalone gene but is a product of the prepro-vasoactive intestinal polypeptide (prepro-VIP) gene. While the complete genomic structure of the porcine prepro-VIP gene is not as extensively detailed in the literature as its human counterpart, significant inferences can be drawn from the high degree of conservation observed among mammalian species. The amino acid sequence for Vasoactive Intestinal Polypeptide (VIP), another key peptide derived from this precursor, is identical in pigs, humans, and rats. nih.gov This strong conservation suggests a similar genetic architecture.

In humans, the prepro-VIP gene is approximately 9 kilobases long and is composed of seven exons, each encoding a distinct functional domain of the precursor protein. nih.govnih.gov This complex precursor protein, with a molecular weight of around 20,000 Daltons, contains the sequences for both PHI and VIP. nih.gov The coding sequences for PHI (or its human equivalent, PHM) and VIP are located on separate exons, highlighting the modular nature of the gene. nih.govatlasgeneticsoncology.org This genetic organization allows for the co-synthesis of both peptides within the same precursor molecule. researchgate.net

Table 1: Functional Domains of the Prepro-VIP Gene (based on human model)

| Exon | Encoded Domain | Function |

| Exon 1 | 5' Untranslated Region | Regulates mRNA translation |

| Exon 2 | Signal Peptide | Directs the precursor protein to the secretory pathway |

| Exon 3 | N-terminal Peptide | Flanking peptide |

| Exon 4 | PHI/PHM | Bioactive peptide |

| Exon 5 | VIP | Bioactive peptide |

| Exon 6 | C-terminal Peptide | Flanking peptide |

| Exon 7 | 3' Untranslated Region | mRNA stability and localization |

Post-Translational Processing and Proteolytic Cleavage Pathways

The translation of prepro-VIP mRNA is just the beginning of a complex series of modifications required to liberate the bioactive PHI peptide. This processing occurs through a series of proteolytic cleavages and enzymatic modifications.

Biosynthesis of Porcine PHI and VIP from a Common Precursor

The journey from the 170-amino acid prepro-VIP to mature PHI and VIP is a cascade of enzymatic reactions. atlasgeneticsoncology.org Initially, the signal peptide is cleaved off by a signal peptidase, a process that occurs as the nascent polypeptide enters the endoplasmic reticulum. nih.govatlasgeneticsoncology.org This results in the formation of pro-VIP, a 149-amino acid intermediate. atlasgeneticsoncology.org

Subsequent processing of pro-VIP is carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteinases. atlasgeneticsoncology.org These enzymes recognize and cleave at specific pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg) that flank the peptide sequences within the precursor. In porcine tissues, prohormone convertase 1/3 (also known as PC1/3 or SPC3) has been identified in the brain and ovary, which are known sites of VIP and PHI production, suggesting its role in processing the prepro-VIP precursor. researchgate.net

The cleavage by prohormone convertases liberates immature forms of PHI and VIP that still have C-terminal extensions. These extensions are then removed by carboxypeptidase B-like enzymes, which specifically cleave off the basic residues. atlasgeneticsoncology.org The final step for many bioactive peptides, including PHI, is C-terminal amidation. This is carried out by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM), which converts a C-terminal glycine (B1666218) residue into an amide group, a modification crucial for the biological activity of PHI. atlasgeneticsoncology.org

Cellular Compartmentalization of Processing and Packaging

The post-translational processing of prepro-VIP is a highly organized process that occurs within specific subcellular compartments of the neuron or endocrine cell.

The initial cleavage of the signal peptide occurs in the endoplasmic reticulum (ER) . nih.gov The resulting pro-VIP is then transported to the Golgi apparatus and the trans-Golgi network (TGN) . It is within the acidic environment of the TGN and the newly formed immature secretory granules that the prohormone convertases are most active, initiating the cleavage of pro-VIP. nih.gov

As the secretory granules mature, the processing continues with the action of carboxypeptidases and the final amidation by PAM. The co-localization of both PHI and VIP immunoreactivity within the same ganglion cells in the porcine gut provides strong evidence that they are processed and packaged together into the same secretory vesicles. nih.gov This ensures their co-release upon stimulation. Studies on other porcine viruses and cellular proteins have shown the importance of the ER and Golgi in protein processing and localization, and the same principles apply to the biosynthesis of neuropeptides like PHI. nih.gov

Regulatory Mechanisms of Porcine PHI Synthesis

The synthesis of porcine PHI is not a static process but is subject to regulation, ensuring that its production is matched to physiological demands. One of the key regulatory pathways involves the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Research has shown that both VIP and PHI can stimulate the production of cAMP in target cells. nih.gov This effect is reciprocal, as the prepro-VIP gene itself contains regulatory elements that are responsive to cAMP levels. The promoter region of the VIP gene possesses cAMP response elements (CREs), which are specific DNA sequences that bind transcription factors like CREB (cAMP response element-binding protein). nih.gov

When intracellular cAMP levels rise, for instance, in response to neuronal activity or hormonal signals, cAMP activates protein kinase A (PKA). nih.gov PKA, in turn, can phosphorylate and activate CREB. The activated CREB then binds to the CRE in the prepro-VIP gene promoter, enhancing the transcription of the gene. This leads to an increased synthesis of prepro-VIP mRNA and, consequently, an increased production of both PHI and VIP. This positive feedback loop, where a peptide's signaling pathway can upregulate its own synthesis, allows for the amplification of cellular responses. While much of the direct research on CRE-mediated regulation has been on the VIP gene, the co-synthesis of PHI from the same precursor implies that this regulatory mechanism also governs the production of porcine PHI.

Table 2: Key Enzymes in Porcine PHI Biosynthesis

| Enzyme | Function | Cellular Location |

| Signal Peptidase | Cleaves the N-terminal signal peptide from prepro-VIP. | Endoplasmic Reticulum |

| Prohormone Convertases (e.g., PC1/3) | Cleaves pro-VIP at paired basic amino acid residues to release peptide intermediates. | Trans-Golgi Network, Secretory Granules |

| Carboxypeptidase B-like enzymes | Removes C-terminal basic amino acid residues from peptide intermediates. | Secretory Granules |

| Peptidyl-glycine alpha-amidating monooxygenase (PAM) | Catalyzes the C-terminal amidation of PHI. | Secretory Granules |

Receptor Pharmacology and Intracellular Signal Transduction of Porcine Phi

Characterization of Receptor Interactions for Porcine PHI

Porcine PHI, a 27-amino acid peptide, is structurally and functionally related to VIP and PACAP. spandidos-publications.comnih.govguidetopharmacology.org It is derived from the same precursor protein as VIP, known as prepro-VIP. nih.govguidetopharmacology.orgnih.gov Consequently, its receptor interactions are defined by its ability to bind to the receptors of the VIP/PACAP family.

Binding to Vasoactive Intestinal Peptide Receptors (VPAC1, VPAC2)

Porcine PHI primarily exerts its effects by interacting with the two subtypes of Vasoactive Intestinal Peptide (VIP) receptors, designated VPAC1 and VPAC2. nih.govresearchgate.net These receptors are classic G protein-coupled receptors (GPCRs) that display a high affinity for both VIP and PACAP. guidetopharmacology.orgresearchgate.net

While PHI binds to both VPAC1 and VPAC2, it is generally considered an agonist with moderate to low affinity compared to VIP and PACAP. nih.gov The human equivalent of porcine PHI, Peptide Histidine Methionine (PHM), which differs only in the C-terminal amino acid, also binds to VPAC1 and VPAC2 receptors with a lower affinity than VIP. nih.gov Studies have shown that PHI and PHM share nearly 50% sequence homology with VIP and are considered less potent versions of VIP that utilize the same receptors. nih.govbioscientifica.com

Despite the generally lower affinity, some studies in specific tissues, such as rat liver membranes, have suggested the existence of high-affinity, PHI-preferring binding sites, indicating potential tissue-specific receptor populations or states. nih.gov

| Peptide | Receptor Target | Relative Affinity |

|---|---|---|

| Porcine PHI | VPAC1, VPAC2 | Moderate to Low (Lower than VIP/PACAP) nih.gov |

| Vasoactive Intestinal Peptide (VIP) | VPAC1, VPAC2 | High guidetopharmacology.orgresearchgate.net |

| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) | VPAC1, VPAC2 | High guidetopharmacology.orgresearchgate.net |

Interaction with Pituitary Adenylate Cyclase-Activating Polypeptide Type I Receptors (PAC1R)

The Pituitary Adenylate Cyclase-Activating Polypeptide Type I Receptor (PAC1R) is highly selective for PACAP, binding it with significantly greater affinity than it binds VIP. nih.govnih.gov The binding affinity of VIP for the PAC1 receptor is more than 100-fold lower than that of PACAP. researchgate.net Given the structural similarity of porcine PHI to VIP, its interaction with the PAC1R is correspondingly weak. There is little evidence to suggest that PHI or its human analogue PHM act as potent agonists at the PAC1 receptor under normal physiological conditions. nih.gov Therefore, the biological actions of porcine PHI are not considered to be significantly mediated through the PAC1R.

Intracellular Signal Transduction Pathways Activated by Porcine PHI

The binding of porcine PHI to VPAC1 and VPAC2 receptors initiates intracellular signaling cascades. These pathways are responsible for translating the extracellular peptide signal into a cellular response. The primary pathway involves the activation of adenylyl cyclase, though coupling to phospholipase C has also been documented for these receptors.

Adenylyl Cyclase/cAMP/Protein Kinase A (PKA) Cascade

The principal signal transduction pathway for VPAC1 and VPAC2 receptors is their coupling to the stimulatory G protein, Gs. spandidos-publications.com Activation of the Gs protein by the PHI-receptor complex leads to the stimulation of the membrane-bound enzyme adenylyl cyclase. spandidos-publications.comnih.gov

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). spandidos-publications.com The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA). spandidos-publications.comnih.gov PKA, in turn, phosphorylates various downstream cellular proteins and transcription factors, leading to the ultimate physiological response. spandidos-publications.com This AC-cAMP-PKA cascade is the main mechanism through which porcine PHI and related peptides exert many of their effects. nih.govbioscientifica.com The structure of the catalytic subunit of PKA from a porcine source has been well-characterized.

| Component | Function |

|---|---|

| VPAC Receptors | Bind Porcine PHI; Activate Gs protein. spandidos-publications.com |

| Adenylyl Cyclase (AC) | Enzyme that synthesizes cAMP from ATP. spandidos-publications.com |

| Cyclic AMP (cAMP) | Second messenger that activates PKA. spandidos-publications.comnih.gov |

| Protein Kinase A (PKA) | Phosphorylates target proteins to elicit a cellular response. spandidos-publications.comnih.gov |

Phospholipase C/Inositol (B14025) Trisphosphate (IP3)/Diacylglycerol (DAG)/Protein Kinase C (PKC) Pathway

In addition to the primary Gs coupling, VPAC receptors can also couple to Gq proteins, which activates the Phospholipase C (PLC) pathway. spandidos-publications.comnih.gov While this is often considered a secondary pathway for VPAC receptors, it represents an important mechanism for signal diversification. spandidos-publications.com

Upon activation, PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). spandidos-publications.comnih.gov DAG remains in the plasma membrane where it serves as an activator for Protein Kinase C (PKC). spandidos-publications.com IP3 is a soluble molecule that diffuses into the cytosol to mediate further downstream effects. spandidos-publications.com The PAC1 receptor is also known to be coupled to PLC activation. nih.gov

Intracellular Calcium Mobilization

The generation of IP3 via the PLC pathway directly leads to the mobilization of intracellular calcium (Ca2+). nih.gov IP3 binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum, which function as ligand-gated Ca2+ channels. spandidos-publications.com This binding triggers the release of stored Ca2+ from the endoplasmic reticulum into the cytosol, causing a transient increase in the intracellular calcium concentration. spandidos-publications.comnih.gov This elevation in cytosolic Ca2+, often in conjunction with DAG, leads to the full activation of PKC and can trigger a variety of other calcium-dependent cellular processes. spandidos-publications.com

Downstream Signaling Modulators and Effectors in Porcine Systems

The complete downstream signaling cascade following the activation of receptors by porcine Peptide Histidine Isoleucine (PHI) in porcine systems is not extensively detailed in the current scientific literature. However, based on its classification within the glucagon-secretin family of peptides, a general framework for its intracellular signal transduction can be outlined. Peptides in this family typically initiate their effects by binding to G protein-coupled receptors (GPCRs), which leads to the activation of intracellular signaling pathways.

One study identified porcine PHI in the duodenum, pancreas, and brain, and noted its ability to increase cyclic AMP (cAMP) levels in rat platelets. nih.gov While this research was not conducted in a porcine system, it suggests that a primary signaling mechanism for porcine PHI involves the modulation of adenylyl cyclase activity and the subsequent generation of the second messenger cAMP. The activation of cAMP-dependent pathways is a common characteristic of signaling for members of the secretin-glucagon peptide family. nih.gov

The elevation of intracellular cAMP typically leads to the activation of Protein Kinase A (PKA). frontiersin.org Activated PKA can then phosphorylate a variety of intracellular proteins, including enzymes, ion channels, and transcription factors, thereby modulating their activity and leading to a cellular response. In porcine granulosa cells, for instance, activators of PKA have been shown to stimulate the release of insulin-like growth factor I (IGF-I), progesterone, and estradiol, indicating a role for PKA in regulating ovarian secretory activity.

In addition to the cAMP/PKA pathway, some members of the secretin-glucagon family can also influence intracellular calcium levels and activate Protein Kinase C (PKC). For example, studies in porcine jejunal epithelial cells have demonstrated the presence of PKC activity and that activators of PKC can induce significant ion secretion. nih.gov While not directly linked to porcine PHI stimulation, this highlights the existence and functional importance of the PKC signaling pathway in porcine intestinal tissues where PHI is also present.

While direct evidence for the downstream effectors of porcine PHI in porcine systems is limited, the available information on related peptides and signaling pathways in porcine tissues allows for a proposed model of action. The binding of porcine PHI to its receptor is expected to primarily activate the adenylyl cyclase/cAMP/PKA pathway. There is also a potential for the involvement of phospholipase C, leading to the mobilization of intracellular calcium and the activation of PKC, although this has not been directly demonstrated for porcine PHI in swine.

Table of Potential Downstream Signaling Modulators and Effectors of Porcine PHI in Porcine Systems

| Signaling Component | General Function | Evidence in Porcine Systems (for related peptides or pathways) |

| Second Messengers | ||

| Cyclic AMP (cAMP) | Activates Protein Kinase A (PKA) and other effector proteins. | Porcine PHI has been shown to increase cAMP in rat platelets, a common mechanism for this peptide family. nih.gov |

| Calcium (Ca2+) | Activates various proteins, including Protein Kinase C (PKC) and calmodulin. | Mobilization of intracellular Ca2+ is a known signaling mechanism in porcine pancreatic cells in response to other stimuli. eujtransplantation.com |

| Protein Kinases | ||

| Protein Kinase A (PKA) | Phosphorylates target proteins to regulate their activity. | PKA activation is a key downstream event of cAMP signaling and is involved in the secretory activity of porcine granulosa cells. |

| Protein Kinase C (PKC) | Phosphorylates target proteins, often involved in secretion and cell growth. | PKC activation induces ion secretion in the porcine jejunum. nih.gov |

| Effector Proteins | ||

| Ion Channels | Regulate the flow of ions across the cell membrane, affecting cellular excitability and transport processes. | PKA and PKC can modulate the activity of various ion channels. |

| Transcription Factors | Regulate gene expression in response to extracellular signals. | PKA can phosphorylate transcription factors, leading to changes in protein synthesis. |

Physiological and Cellular Functions of Porcine Phi in Animal Systems

Gastrointestinal System Regulation by Porcine PHI

Porcine PHI plays a crucial role in regulating the complex functions of the gastrointestinal (GI) tract. It is found throughout the porcine intestine, with the highest concentrations typically occurring in the colon. nih.gov Its actions are fundamental in maintaining intestinal homeostasis, influencing everything from fluid balance to the movement of digestive contents.

Modulation of Fluid and Electrolyte Transport in Porcine Intestine (e.g., Secretagogue Activity)

Research has firmly established porcine PHI as a potent intestinal secretagogue, a substance that stimulates secretion. nih.gov When introduced into the porcine jejunum and ileum, PHI prompts a reversible net secretion of fluid and electrolytes. nih.gov This action is less pronounced in the colon. nih.gov This secretagogue activity is not limited to porcine models; studies on human jejunum have shown that natural porcine PHI induces a net secretion of chloride and sodium, and either curtails the net absorption or boosts the net secretion of fluid and potassium. nih.gov Bicarbonate transport, however, appears to be unaffected by PHI at these concentrations. nih.gov

The primary mechanism of this secretory effect involves the modulation of ion transport across the intestinal mucosa. nih.gov The active transport of sodium chloride (NaCl) is managed by neurons within the submucosa, and various gut peptides, including PHI, influence this process by interacting with receptors on these neurons or directly on the epithelial cells. nih.gov

| Intestinal Segment | Effect on Fluid Transport | Effect on Electrolyte Transport | Reference |

|---|---|---|---|

| Jejunum (Porcine) | Net Secretion | Net Secretion | nih.gov |

| Ileum (Porcine) | Net Secretion | Net Secretion | nih.gov |

| Colon (Porcine) | Less Marked Effects | Less Marked Effects | nih.gov |

| Jejunum (Human) | Decreased Absorption or Increased Secretion | Net Secretion of Sodium & Chloride; Decreased Absorption or Increased Secretion of Potassium | nih.gov |

Influence on Porcine Gastrointestinal Motility and Digestion

Porcine PHI is also implicated in the regulation of gastrointestinal motility. nih.gov The movement of the gut, essential for mixing and propelling digested food, is controlled by the enteric nervous system (ENS), which consists of interconnected nerve plexuses within the gut wall. youtube.com Gut peptides act as key signaling molecules within this system. frontiersin.org PHI, present in myenteric neurons, contributes to the regulation of smooth muscle activity in the digestive tract. nih.govusuhs.edu

The digestive process in pigs involves a coordinated series of muscular contractions and enzymatic secretions. latech.edu The presence of peptides like PHI within the ENS suggests its involvement in modulating these patterns. nih.gov For instance, the regulation of gastric emptying and intestinal transit is crucial for efficient digestion and nutrient absorption, processes influenced by the complex interplay of neuropeptides. mdpi.com While direct, detailed studies on porcine PHI's specific impact on digestion are limited, its established role in motility and its colocalization with VIP—a peptide known to influence various digestive processes—point to its significance in this area. nih.gov

Neuroendocrine Functions of Porcine PHI

Neuroendocrine cells act as a bridge between the nervous and endocrine systems by releasing hormones into the blood in response to neural signals. mdpi.com PHI, originally found in the intestine, was later also identified in the porcine brain, indicating its role as a brain-gut peptide with neuroendocrine functions. nih.govlktlabs.com

Central Nervous System Roles (e.g., Food Consumption Behavior)

In the central nervous system (CNS), PHI has been shown to have an inhibitory influence on food intake. nih.gov Studies in rats have demonstrated that when PHI is administered into the brain, either intracerebroventricularly or directly into specific hypothalamic regions like the paraventricular nucleus (PVN), it leads to a decrease in food consumption. nih.gov This anorexigenic (appetite-suppressing) effect appears to be mediated by the activation of other neural signaling molecules, such as oxytocin (B344502) and vasopressin, within the PVN. nih.govlktlabs.com The central nucleus of the amygdala is another brain region potentially involved in mediating these effects. nih.gov

| Injection Site | Observed Effect on Food Intake | Mediating Neurons Activated | Reference |

|---|---|---|---|

| Intracerebroventricular (ICV) | Potent Decrease in Consumption | Oxytocin & Vasopressin Neurons | nih.gov |

| Paraventricular Nucleus (PVN) | Decrease in Consumption | Oxytocin & Vasopressin Neurons | nih.gov |

| Central Nucleus of Amygdala (CeA) | Decrease in Consumption | Not specified | nih.gov |

Peripheral Nervous System Functions (e.g., Stomach Accumulation)

Within the peripheral nervous system, particularly in the GI tract, the distribution of PHI is not uniform. nih.gov Analysis of porcine GI tissue reveals that while concentrations of PHI and its co-precursor peptide, VIP, are roughly equal in most parts of the intestine, the stomach is a notable exception. nih.gov In the porcine stomach, the concentration of PHI immunoreactivity is significantly higher than in other intestinal segments. nih.gov Furthermore, chromatographic analysis shows that the stomach contains a predominant, larger molecular form of PHI that is only present in small amounts elsewhere in the intestine. nih.gov This suggests that the post-translational processing of the common precursor for PHI and VIP differs in the stomach compared to the rest of the GI tract, leading to a unique accumulation and form of the peptide in this organ. nih.gov

Role as Neurotransmitter and Neuromodulator in Porcine Neural Circuits

PHI functions as a neurotransmitter and neuromodulator within the intricate neural circuits of the porcine enteric nervous system (ENS). nih.gov The ENS is a complex network of neurons that governs GI functions independently of the CNS and is characterized by high plasticity, meaning its neurons can change their chemical signaling in response to various stimuli. youtube.comnih.gov

PHI and VIP are synthesized from a common precursor molecule and are often co-localized and co-packaged within the same myenteric neurons. nih.govusuhs.edu This close relationship means they often share similar biological functions and can act on the same receptors. nih.gov In the porcine jejunum, VIP, and by extension PHI, is known to have neuroprotective roles and is involved in the process of neuronal plasticity, where neurons adapt to changing conditions. nih.gov The presence of PHI in enteric neurons, its co-localization with the established neuromodulator VIP, and its involvement in smooth muscle regulation and secretion confirm its integral role as a signaling molecule within porcine neural circuits. nih.govnih.gov

Neurotrophic Effects and Neuronal Survival in Porcine Models

Peptide Histidine Isoleucine (PHI), a 27-amino acid peptide, was initially discovered in the porcine intestine and later identified in the porcine brain. nih.govnih.gov Its presence in the central nervous system suggests a potential role as a neurotransmitter or neuromodulator. nih.gov While direct studies on the neurotrophic effects and promotion of neuronal survival by porcine PHI in porcine models are limited, research on related peptides and extracts from porcine brain provides some insights.

Neurotrophic factors are crucial for the development, growth, and survival of neurons. nih.gov Studies on porcine brain enzyme hydrolysate (PBEH), which contains a mixture of peptides, have demonstrated neuroprotective effects. mdpi.com For instance, PBEH has been shown to protect against memory impairment and amyloid-β-induced neurotoxicity in cellular models by enhancing synaptic function, reducing apoptosis, and mitigating oxidative stress. mdpi.com Another study on pig brain polypeptides (PBP) showed neuroprotective effects against corticosterone-induced cell injury in PC12 cells by inhibiting oxidative stress, inflammation, and apoptosis. nih.gov While these findings are promising, the specific contribution of porcine PHI to these observed neuroprotective and survival-enhancing outcomes has not been isolated.

Research in other animal models has shown that PHI can influence neuronal activity. For example, in thalamic neurons, PHI has been observed to selectively excite and depolarize thalamocortical relay neurons. nih.gov Furthermore, in a rat model of amyotrophic lateral sclerosis, a PHI agonist was found to up-regulate glutamate (B1630785) transport by inhibiting caspase-3 mediated inactivation, an action that can contribute to neuronal health. lktlabs.com In vitro studies have also shown that PHI can inhibit the proliferation of neuroblastoma cells. lktlabs.com These findings in non-porcine models and with mixed extracts suggest that porcine PHI likely plays a role in neuronal function and health, though further direct investigation in porcine models is necessary to fully elucidate its specific neurotrophic effects and impact on neuronal survival.

Distribution and Cellular Localization of Porcine Phi in Vivo

Anatomical Distribution of Porcine PHI in Tissues and Organs

Studies investigating the presence of PHI-27 and its related peptides in porcine systems reveal a notable distribution pattern, particularly within the nervous system and the gastrointestinal tract. PHI-27-like peptides have been identified in the porcine brain nih.gov. Furthermore, PHI and VIP are known to be present in the intestine, with mRNA for VIP/PHM-27, the human homolog of porcine PHI-27, detected in the colon and ileum biocrick.comtandfonline.com. Beyond the nervous system and intestines, the mRNA for VIP/PHM-27 has also been observed in the pancreas and striated muscle, suggesting a broader, though potentially lower-level, presence of this peptide family in these tissues biocrick.com.

Table 1: Anatomical Distribution of Porcine PHI-27 and Related Peptides

| Tissue/Organ | Presence of PHI-27 / PHI-27-like Peptides | Notes |

| Brain | Detected | PHI-27-like peptides are present in the porcine brain. nih.gov |

| Intestine (General) | Detected | PHI and VIP are found in the intestine. tandfonline.com |

| Small Intestine | Detected | PHI and VIP are present in the small intestine. tandfonline.com |

| Colon | mRNA Detectable | VIP/PHM-27 mRNA (homolog of porcine PHI-27) detected. biocrick.com |

| Ileum | mRNA Detectable | VIP/PHM-27 mRNA (homolog of porcine PHI-27) detected. biocrick.com |

| Pancreas | mRNA Detectable | VIP/PHM-27 mRNA (homolog of porcine PHI-27) detected. biocrick.com |

| Striated Muscle | mRNA Detectable | VIP/PHM-27 mRNA (homolog of porcine PHI-27) detected. biocrick.com |

Cellular and Subcellular Localization of Porcine PHI

Within the porcine nervous system, PHI-27 and related peptides are primarily localized within neurons. Specifically, intramural neurons of the small intestine have been identified as a key site for PHI expression tandfonline.com. These intramural neurons, forming the enteric nervous system, are critical for regulating gastrointestinal functions. While the precise subcellular localization within these neurons (e.g., synaptic vesicles, cytoplasm) is not detailed in the provided snippets, their presence within neuronal cell bodies and processes is established tandfonline.com. The porcine brain also contains PHI-27-like peptides, indicating their presence in various neuronal populations throughout the central nervous system nih.gov.

Table 2: Cellular Localization and Co-localization of Porcine PHI-27

| Location | Cell Type | Co-localization with VIP | Notes |

| Small Intestine | Intramural neurons | Yes | PHI and VIP coexist in these neurons. tandfonline.com |

| Brain | Neurons (general) | Not specified | PHI-27-like peptides are present in brain neurons. nih.gov |

Co-existence and Co-packaging of Porcine PHI with Vasoactive Intestinal Peptide (VIP)

A significant finding regarding the localization of Porcine PHI-27 is its frequent co-existence and co-packaging with Vasoactive Intestinal Peptide (VIP). In the intramural neurons of the porcine small intestine, PHI and VIP are found together, suggesting they may be released from the same nerve terminals tandfonline.com. This co-localization is further supported by the fact that PHI and VIP are derived from the same precursor molecule, prepro-VIP genecards.org. Studies in other species, such as cats, have also demonstrated co-localization of VIP and PHI in neurons, although with potentially variable tissue content, possibly due to differential processing mechanisms jneurosci.org.

Methodological Approaches for Porcine Phi Research

Peptide Isolation and Purification Methodologies for Porcine PHI

The initial and crucial step in studying porcine PHI is its isolation from the upper intestinal tissue, where it is found. nih.gov The process begins with the extraction of the peptide from a tissue concentrate, a procedure that has been successfully developed to obtain this 27-amino acid peptide. nih.govpnas.org Following extraction, a series of purification steps are required to isolate PHI from a complex mixture of other biological molecules.

Chromatography is a cornerstone of peptide purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase. Various chromatographic methods are employed to achieve high-purity porcine PHI.

Carboxymethyl (CM)-cellulose Chromatography: This technique is a form of ion-exchange chromatography that separates proteins and peptides based on their net charge. agbooth.comharvardapparatus.com CM-cellulose is a cation-exchange resin, meaning it has a negatively charged matrix. agbooth.comharvardapparatus.com At a specific pH, peptides with a net positive charge will bind to the resin, while negatively charged or neutral peptides will pass through. The bound peptides can then be selectively eluted by changing the pH or increasing the salt concentration of the mobile phase. reachdevices.com This method is effective for the initial fractionation of crude extracts containing porcine PHI.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique essential for the final purification stages of porcine PHI. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptide purification. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. This technique has proven superior to ion-exchange chromatography in terms of both speed and the purity of the final product for similar peptides. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile separation technique used for assessing the purity of a sample or for preliminary separation. nih.govlibretexts.org The process involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica gel. nih.gov The plate is then placed in a developing chamber with a solvent (the mobile phase), which moves up the plate by capillary action. juniperpublishers.com Separation occurs as different peptides travel up the plate at different rates based on their affinity for the stationary phase and solubility in the mobile phase. juniperpublishers.com While primarily an analytical tool, TLC can provide valuable information on the complexity of a sample during the purification of porcine PHI.

Interactive Table: Summary of Chromatographic Techniques for Porcine PHI Purification

| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Application in PHI Research |

|---|---|---|---|---|

| CM-cellulose Chromatography | Ion Exchange (Charge) | Carboxymethyl-cellulose (a weak cation exchanger) | Buffer with a specific pH and salt gradient (e.g., NaCl) | Initial fractionation of crude tissue extracts. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (Hydrophobicity) | Octadecyl silica (C18) | Acetonitrile and phosphate buffer mixtures | High-resolution final purification of PHI. nih.gov |

| Thin-Layer Chromatography (TLC) | Adsorption/Partition | Silica gel (SiO2) | Solvent system (e.g., hexane-chloroform-methanol) | Purity assessment and preliminary analysis. nih.govjbino.com |

Biochemical Characterization Techniques for Porcine PHI

Once purified, porcine PHI undergoes extensive biochemical characterization to confirm its identity and structural integrity.

Determining the amino acid sequence is the definitive method for identifying a peptide. The primary structure of porcine PHI was elucidated through sequencing analysis. nih.gov It is composed of 27 amino acid residues with a specific sequence and a C-terminal isoleucine amide structure. nih.govpnas.org This unique structure is a key feature used in its initial discovery from intestinal extracts. nih.gov

Interactive Table: Amino Acid Sequence of Porcine PHI-27

| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |

|---|---|---|---|---|---|

| 1 | Histidine (His) | 10 | Phenylalanine (Phe) | 19 | Alanine (Ala) |

| 2 | Alanine (Ala) | 11 | Serine (Ser) | 20 | Lysine (Lys) |

| 3 | Aspartic Acid (Asp) | 12 | Arginine (Arg) | 21 | Lysine (Lys) |

| 4 | Glycine (B1666218) (Gly) | 13 | Leucine (Leu) | 22 | Tyrosine (Tyr) |

| 5 | Valine (Val) | 14 | Leucine (Leu) | 23 | Leucine (Leu) |

| 6 | Phenylalanine (Phe) | 15 | Glycine (Gly) | 24 | Glutamic Acid (Glu) |

| 7 | Threonine (Thr) | 16 | Glutamine (Gln) | 25 | Serine (Ser) |

| 8 | Serine (Ser) | 17 | Leucine (Leu) | 26 | Leucine (Leu) |

| 9 | Aspartic Acid (Asp) | 18 | Serine (Ser) | 27 | Isoleucine (Ile)-NH2 |

Source: Data compiled from multiple studies confirming the 27-amino acid sequence of porcine PHI. nih.govpnas.orgnih.gov

Proteolytic enzyme assays are used to confirm the amino acid sequence and to study the peptide's structure. Enzymes such as trypsin are commonly used in these assays. nih.gov Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. promega.com Digesting porcine PHI with trypsin generates a predictable set of smaller peptide fragments. nih.gov These fragments can then be analyzed, often by mass spectrometry, to verify the primary sequence of the intact peptide. The choice of trypsin, for instance, porcine versus bovine, can influence the digestion pattern, with porcine trypsin sometimes producing more semitryptic peptides. nih.gov

Immunological Assays for Porcine PHI Detection and Quantification

Immunological assays are highly sensitive and specific methods for detecting and quantifying peptides like porcine PHI in biological fluids and tissue extracts.

Radioimmunoassay (RIA) is a classic and powerful technique for measuring concentrations of antigens (like PHI) by use of antibodies. iaea.org The development of an RIA for a porcine peptide involves several key steps. First, an antibody specific to the peptide is produced. For porcine peptides, this can be achieved by immunizing an animal with the purified peptide. nih.gov A radiolabeled version of the peptide (the tracer) is also required. researchgate.net

The principle of RIA is competitive binding. A known quantity of radiolabeled peptide competes with the unlabeled peptide (from the sample or standard) for a limited number of antibody binding sites. By measuring the radioactivity of the antibody-bound fraction, the concentration of the peptide in the sample can be determined. RIA systems developed for porcine peptides have demonstrated high sensitivity, capable of detecting concentrations in the nanogram per milliliter range. nih.gov

Interactive Table: Key Characteristics of a Porcine Peptide RIA

| Parameter | Description | Example Finding for a Porcine Peptide |

|---|---|---|

| Sensitivity | The lowest concentration of the peptide that can be reliably detected. | 0.1 ng/ml nih.gov |

| Linearity | The concentration range over which the assay response is directly proportional to the peptide concentration. | Linear up to 2.9 ng/ml nih.gov |

| Recovery | The accuracy of the assay in measuring a known amount of peptide added to a sample. | Ranged from 89% to 113% nih.gov |

| Specificity | The ability of the antibody to bind only to the target peptide and not to other related molecules. | No significant cross-reactivity with related peptides like proinsulin or glucagon. researchgate.net |

Source: Based on validation studies of radioimmunoassays for porcine peptides. nih.govresearchgate.net

Enzyme-Linked Immunosorbent Assays (ELISA) for Peptide Quantification

Enzyme-Linked Immunosorbent Assays (ELISAs) represent a sensitive and specific method for the quantification of peptides like porcine PHI in various biological samples, including plasma, tissue homogenates, and cell culture media. While specific ELISA kits for porcine PHI are not widely commercialized, the principles of their development and application are well-established within the field of peptide research. The development of a peptide-based ELISA for a target like porcine PHI would typically involve the synthesis of a peptide fragment of PHI to be used as the coating antigen.

The general workflow for such an assay involves coating a microtiter plate with a known amount of synthetic PHI peptide. Subsequently, the samples containing the unknown amount of porcine PHI are added to the wells along with a specific primary antibody. This antibody will bind to both the coated PHI and the PHI present in the sample. After an incubation period, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is added, which binds to the primary antibody. The final step involves the addition of a substrate that is converted by the enzyme into a detectable signal, often a colorimetric change, which can be quantified using a spectrophotometer. The concentration of PHI in the sample is inversely proportional to the signal produced.

The development of such an assay requires careful optimization of several parameters, including the choice of peptide fragment for coating, the specificity and affinity of the primary antibody, and the concentrations of both the coating antigen and antibodies. Cross-reactivity with other structurally similar peptides, such as Vasoactive Intestinal Peptide (VIP), must also be thoroughly evaluated to ensure the assay's specificity.

An alternative and historically significant method for peptide quantification is the Radioimmunoassay (RIA). This competitive binding assay utilizes a radioactively labeled peptide (tracer) that competes with the unlabeled peptide in the sample for a limited number of antibody binding sites. After separation of the antibody-bound from the free tracer, the radioactivity is measured, and the concentration of the peptide in the sample is determined by comparing the results to a standard curve.

| Assay Type | Principle | Key Components | Measurement |

| Competitive ELISA | Competition between sample antigen and coated antigen for a limited amount of primary antibody. | Synthetic peptide (coating antigen), primary antibody, enzyme-linked secondary antibody, substrate. | Colorimetric signal inversely proportional to antigen concentration. |

| Radioimmunoassay (RIA) | Competition between radiolabeled antigen (tracer) and unlabeled sample antigen for a limited amount of antibody. | Radiolabeled peptide (tracer), specific antibody, precipitating reagent. | Radioactivity of antibody-bound fraction, inversely proportional to antigen concentration. |

Molecular Biology Approaches in Porcine PHI Research

Molecular biology techniques are fundamental to understanding the regulation and function of porcine PHI at the genetic level. These approaches allow for the investigation of gene expression and the determination of the primary structure of the PHI precursor protein.

Gene Expression Analysis (e.g., RNA Sequencing, Quantitative Polymerase Chain Reaction) for PHI and Precursor Genes

The expression of the gene encoding the precursor to porcine PHI can be quantified using techniques such as RNA Sequencing (RNA-Seq) and Quantitative Polymerase Chain Reaction (qPCR). These methods provide insights into the tissues and cells that synthesize PHI and how its expression is regulated under different physiological conditions.

Quantitative Polymerase Chain Reaction (qPCR) is a targeted approach used to measure the expression of specific genes. This technique is highly sensitive and is often used to validate the findings of RNA-Seq or to study the expression of a few genes of interest. The process begins with the reverse transcription of RNA into cDNA. Then, in the presence of a fluorescent dye, the cDNA is amplified using primers that are specific to the PHI precursor gene. The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for the quantification of the initial amount of mRNA. The results are typically normalized to the expression of one or more stable reference genes to correct for variations in RNA input and reverse transcription efficiency.

A study analyzing gene expression in the porcine small intestine during weaning identified a large number of differentially expressed genes, showcasing the utility of these techniques in understanding physiological changes at the molecular level. nih.govmdpi.com

| Technique | Principle | Output | Application to Porcine PHI |

| RNA Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome. | Comprehensive gene expression profile of a tissue or cell type. | Identification of tissues expressing the PHI precursor gene and discovery of potential regulatory pathways. |

| Quantitative PCR (qPCR) | Amplification and quantification of a specific cDNA target using fluorescence. | Relative or absolute quantification of the expression of a specific gene. | Validation of PHI precursor gene expression levels in different tissues or under various experimental conditions. |

Precursor Gene Cloning and Sequencing

Cloning and sequencing the gene or cDNA for the porcine PHI precursor is essential for determining the primary amino acid sequence of the pro-peptide and for understanding how the mature PHI peptide is processed.

The general methodology for cloning the precursor cDNA involves the following steps:

RNA Isolation: Total RNA is extracted from a porcine tissue known to express PHI, such as the upper intestinal tissue. nih.gov

cDNA Library Construction: The isolated mRNA is reverse transcribed into complementary DNA (cDNA). This cDNA is then inserted into a cloning vector, such as a plasmid or a bacteriophage, to create a cDNA library. This library represents all the genes that were being expressed in the source tissue.

Library Screening: The cDNA library is screened to identify the clone containing the sequence for the PHI precursor. This can be done using a probe, which is a labeled DNA or RNA fragment with a sequence complementary to a part of the target gene. The probe can be designed based on the known amino acid sequence of PHI or based on homologous sequences from other species.

Sequencing: Once a positive clone is identified, the cDNA insert is isolated and its nucleotide sequence is determined. This sequence can then be translated to deduce the full amino acid sequence of the precursor protein.

Analysis of the precursor sequence reveals the presence of a signal peptide at the N-terminus, which directs the protein to the secretory pathway. It also shows the location of the mature PHI peptide within the precursor and the presence of proteolytic cleavage sites, typically pairs of basic amino acids, that are recognized by processing enzymes. This approach has been successfully used to determine the precursor sequences for other porcine hormones, such as pro-opiomelanocortin and the beta subunit of follicle-stimulating hormone. nih.govnih.gov

Receptor Binding and Functional Assay Systems for Porcine PHI Activity

To understand the physiological roles of porcine PHI, it is crucial to study its interaction with its receptors and the downstream cellular responses it elicits. This is achieved through receptor binding assays and various functional assays.

In Vitro Cyclic AMP Production Assays

Porcine PHI, being a member of the secretin/glucagon/VIP family of peptides, is known to exert its effects by binding to G protein-coupled receptors, which in turn activate adenylyl cyclase and lead to an increase in intracellular cyclic AMP (cAMP). In vitro cAMP production assays are therefore a key tool for studying the functional activity of porcine PHI.

These assays are typically performed using cultured cells that express the PHI receptor. The cells are incubated with varying concentrations of porcine PHI, and the intracellular levels of cAMP are then measured. A common method for quantifying cAMP is through a competitive immunoassay, such as an ELISA or RIA. In these assays, the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific anti-cAMP antibody. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the cell lysate.

A study investigating peptides that increase cAMP in rat platelets identified porcine PHI as one of three major active components in porcine duodenal extracts. nih.gov This finding directly demonstrates the ability of porcine PHI to stimulate cAMP production in a relevant cell system. The results of such assays can be used to determine the potency and efficacy of porcine PHI and to screen for potential receptor agonists or antagonists.

| Cell Type | Stimulus | Effect on cAMP | Reference |

| Rat Platelets | Porcine PHI | Increase | nih.gov |

In Vitro Studies of Porcine PHI Effects on Fluid and Electrolyte Transport

Porcine PHI has been identified as an intestinal secretagogue, meaning it stimulates the secretion of fluid and electrolytes in the intestine. nih.gov The effects of porcine PHI on intestinal transport processes can be studied in vitro using Ussing chambers.

The Ussing chamber is a device that allows for the mounting of a piece of intestinal tissue, separating it into a mucosal and a serosal side. This setup enables the measurement of ion transport across the epithelium by monitoring the short-circuit current (Isc), which is the current required to nullify the potential difference across the tissue and is a measure of net ion transport.

In a typical experiment, a segment of porcine intestine, such as the jejunum or ileum, is mounted in the Ussing chamber. After a baseline period, porcine PHI is added to the serosal side of the tissue, and the change in Isc is recorded. An increase in Isc after the addition of PHI is indicative of a net secretion of anions, such as chloride and bicarbonate, into the intestinal lumen. These studies have demonstrated that PHI induces a reversible net secretion of fluid and electrolytes in the porcine jejunum and ileum, with less pronounced effects in the colon. nih.gov The pig intestinal tract is considered a useful biological model for studying the cellular mechanisms by which gut neurotransmitters and hormones regulate transepithelial ion fluxes. nih.gov

| Intestinal Segment | Effect of Porcine PHI | Measured Parameter | Reference |

| Porcine Jejunum | Net secretion of fluid and electrolytes | Increase in short-circuit current (Isc) | nih.gov |

| Porcine Ileum | Net secretion of fluid and electrolytes | Increase in short-circuit current (Isc) | nih.gov |

| Porcine Colon | Less marked effects on secretion | Minor changes in short-circuit current (Isc) | nih.gov |

Advanced Structural Modeling and Conformational Analysis of Porcine PHI (e.g., Dihedral Angle Analysis)

The elucidation of the three-dimensional structure and conformational dynamics of porcine Peptide Histidine Isoleucine (PHI) is crucial for a comprehensive understanding of its biological function. While experimental techniques like X-ray crystallography and NMR spectroscopy provide high-resolution structural data, computational methods offer powerful complementary tools to investigate the dynamic nature of peptides like PHI in various environments. Advanced structural modeling and conformational analysis, including techniques such as dihedral angle analysis, are instrumental in predicting and understanding the peptide's behavior at an atomic level.

Molecular dynamics (MD) simulations have become an indispensable tool for studying the structure and dynamics of biomolecules. These simulations can model the interactions between a peptide and its solvent environment over time, providing insights into conformational changes that are often not observable through static experimental structures. Such computational approaches can be applied to porcine PHI to explore its folding pathways, identify stable conformations, and understand how its structure might change upon receptor binding.

While specific studies applying advanced dihedral angle analysis to porcine PHI are not extensively documented in publicly available literature, the principles of these techniques are well-established in protein and peptide research. The general workflow for such an analysis would involve:

Homology Modeling or Ab Initio Prediction: In the absence of an experimentally determined structure, a three-dimensional model of porcine PHI can be generated using homology modeling if a suitable template structure exists, or through ab initio prediction methods that are based on the amino acid sequence.

Molecular Dynamics Simulation: The predicted model would then be subjected to MD simulations in a physiologically relevant environment (e.g., solvated in water with ions) to observe its dynamic behavior.

Trajectory Analysis: The resulting simulation trajectory, a series of molecular "snapshots" over time, is then analyzed. This analysis includes the calculation of dihedral angles for each amino acid residue throughout the simulation.

Conformational Clustering and Visualization: By analyzing the dihedral angle distributions, researchers can identify predominant conformations and the transitions between them. Ramachandran plots for each residue can highlight conformational flexibility and constraints.

This in silico approach can provide valuable hypotheses about the structure-function relationship of porcine PHI, guiding further experimental studies.

| Analytical Technique | Application to Porcine PHI Structure | Potential Insights |

| Homology Modeling | Prediction of the 3D structure based on known structures of related peptides (e.g., VIP, secretin). | Provides a starting model for further computational analysis. |

| Molecular Dynamics (MD) Simulation | Simulating the movement of the peptide in a solvent to observe conformational changes over time. | Reveals the dynamic nature of porcine PHI, its flexibility, and potential binding conformations. |

| Dihedral Angle Analysis | Calculation and analysis of the phi (φ) and psi (ψ) backbone angles for each amino acid residue. | Identifies stable and flexible regions of the peptide backbone, crucial for receptor interaction. |

| Ramachandran Plot | Visualization of the distribution of phi and psi angles to assess the stereochemical quality of a model and analyze conformational preferences. | Confirms the validity of structural models and provides a detailed view of the conformational landscape. |

Utilization of Porcine Animal Models in PHI Physiological Investigations

The pig has emerged as a valuable animal model in biomedical research due to its significant anatomical and physiological similarities to humans, particularly in the context of the gastrointestinal (GI) system. researchgate.net These similarities make the porcine model highly relevant for investigating the physiological roles of gut hormones, including Peptide Histidine Isoleucine (PHI).

Research has specifically utilized porcine models to elucidate the physiological effects of PHI in the intestine. A key study demonstrated that porcine PHI acts as an intestinal secretagogue in pigs. nih.gov In this research, the effects of PHI on fluid and electrolyte transport were examined in the jejunum, ileum, and colon of pigs. The findings revealed that PHI induces a net secretion of fluid and electrolytes in the jejunum and ileum, with less pronounced effects in the colon. nih.gov This study provided direct evidence of PHI's physiological role in regulating intestinal function in a large animal model that closely mimics human physiology.

The selection of the porcine model for such investigations is supported by several factors:

Similar Gut Physiology: The porcine and human GI tracts share similarities in anatomy, histology, and the distribution of endocrine cells. researchgate.net This makes the pig a suitable model for studying the secretion and action of gut hormones.

Omnivorous Diet: Like humans, pigs are omnivores, which results in comparable digestive processes and responses to nutrients.

Size and Surgical Accessibility: The larger size of pigs compared to rodents allows for more complex surgical procedures and the collection of larger tissue and fluid samples, which is advantageous for detailed physiological studies.

The use of porcine models extends to various experimental setups for studying gut hormone physiology. These include in vivo studies, as demonstrated in the investigation of PHI's secretagogue activity, as well as ex vivo models. The porcine ex vivo intestinal segment model, for instance, is a valuable tool for studying the release of gastrointestinal hormones in response to various stimuli in a controlled environment. nih.gov While this specific model has been highlighted for hormones like GLP-1, PYY, and CCK, its application could be extended to investigate the factors that trigger the release of porcine PHI.

Table of Research Findings from Porcine Model Investigations of PHI:

| Research Focus | Experimental Model | Key Findings | Reference |

| Effect on Intestinal Transport | In vivo infusion in pigs | PHI induces a reversible net secretion of fluid and electrolytes in the jejunum and ileum. | nih.gov |

| Location of Action | In vivo study in different intestinal segments of pigs | More pronounced effects observed in the jejunum and ileum compared to the colon. | nih.gov |

| Characterization of PHI | Isolation from porcine upper intestinal tissue | PHI is a 27-amino acid peptide with sequence homology to VIP, secretin, and glucagon. | nih.gov |

Q & A

Q. How can systematic reviews identify underexplored roles of phi in porcine metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.